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Compound of Interest

Compound Name: GNE-5729

CAS No.: 2026635-66-3

Cat. No.: B607689 Get Quote

Introduction

GNE-5729 is a potent, selective, and brain-penetrant positive allosteric modulator (PAM) of the

GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] The NMDA receptor, a

key player in excitatory synaptic transmission, is integral to synaptic plasticity, learning, and

memory.[4][5] Dysfunction of this receptor is implicated in a host of neurological and psychiatric

disorders, including schizophrenia, depression, and Alzheimer's disease.[4][6] GNE-5729
emerged from a medicinal chemistry effort to improve upon earlier compounds, offering a

superior pharmacokinetic profile and enhanced selectivity, making it a valuable tool for

investigating the therapeutic potential of GluN2A modulation.[4][7] This guide provides an in-

depth look at its chemical structure, properties, and the scientific rationale behind its design.

Core Chemical Properties
The fundamental physicochemical characteristics of GNE-5729 are summarized below,

providing a quantitative foundation for its use in experimental settings.
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Property Value Source

Molecular Weight 428.20 g/mol [1][2][3]

Molecular Formula C₁₇H₁₀Cl₂F₃N₅O [1][3][8]

CAS Number 2026635-66-3 [1][3][9]

IUPAC Name

(1R,2R)-2-(7-chloro-2-((5-

chloro-3-(trifluoromethyl)-1H-

pyrazol-1-yl)methyl)-4-oxo-4H-

pyrido[1,2-a]pyrimidin-6-

yl)cyclopropane-1-carbonitrile

[1]

Chemical Structure and Design
The molecular architecture of GNE-5729 is central to its biological activity and selectivity. Its

structure is built upon a pyridopyrimidinone core, a scaffold identified as conducive to potent

NMDA receptor modulation.[4]

Caption: 2D Chemical Structure of GNE-5729.

SMILES (Simplified Molecular-Input Line-Entry System): For computational modeling and

cheminformatics applications, the SMILES string provides a machine-readable representation

of the molecule. ClC1=C([C@H]2C2)N3C(C=C1)=NC(CN4N=C(C(F)(F)F)C=C4Cl)=CC3=O[9]

Rationale and Structure-Activity Relationship (SAR)
The development of GNE-5729 was a deliberate effort to optimize the properties of a preceding

compound, GNE-0723.[4] While both molecules share a similar core, key structural

modifications in GNE-5729 led to significant improvements in its drug-like properties.

Pyridopyrimidinone Core: This heterocyclic system serves as the central scaffold, correctly

orienting the substituent groups for interaction with the allosteric binding site on the GluN2A

subunit.

Cyclopropane-carbonitrile Group: This moiety is crucial for potency and selectivity. The rigid

cyclopropane ring restricts conformational flexibility, which can enhance binding affinity. The

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.probechem.com/products_GNE-5729.html
https://www.targetmol.com/compound/gne%205729
https://www.bioscience.co.uk/product~1176720
https://www.probechem.com/products_GNE-5729.html
https://www.bioscience.co.uk/product~1176720
https://file.medchemexpress.com/batch_PDF/HY-107409/GNE-5729-DataSheet-MedChemExpress.pdf
https://www.probechem.com/products_GNE-5729.html
https://www.bioscience.co.uk/product~1176720
https://www.medchemexpress.com/GNE_5729.html
https://www.probechem.com/products_GNE-5729.html
https://www.benchchem.com/product/b607689?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238474/
https://www.benchchem.com/product/b607689?utm_src=pdf-body
https://www.medchemexpress.com/GNE_5729.html
https://www.benchchem.com/product/b607689?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5238474/
https://www.benchchem.com/product/b607689?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b607689?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


stereochemistry at these positions, designated as (1R,2R), is critical for optimal interaction

with the target.[1]

Substituted Pyrazole Ring: The chloro- and trifluoromethyl-substituted pyrazole group

contributes significantly to the compound's potency and pharmacokinetic profile. The specific

substitution pattern was optimized to balance electronic properties and metabolic stability,

resulting in a compound with improved brain exposure compared to its predecessors.[4]

This rational design approach successfully produced a molecule with not only high potency

(EC₅₀ = 37 nM for GluN2A) but also over 100-fold selectivity against other NMDA receptor

subtypes (GluN2C and GluN2D) and over 1000-fold selectivity against AMPA receptors.[2][4]

Experimental Protocols and Validation
To ensure the scientific integrity of studies utilizing GNE-5729, rigorous validation of the

compound's identity, purity, and activity is paramount.

Protocol 1: Physicochemical Characterization
This protocol outlines a standard workflow for confirming the identity and purity of a

synthesized or purchased batch of GNE-5729, forming a self-validating system for material

quality.

Material Acquisition Structural & Purity Validation Outcome

Synthesized or
Procured GNE-5729

Mass Spectrometry (MS)
(Verify MW = 428.20)

Step 1 NMR Spectroscopy
(¹H, ¹³C, ¹⁹F)

(Confirm Structure)

Step 2 HPLC Analysis
(Assess Purity >98%)

Step 3 Qualified GNE-5729
(Identity & Purity Confirmed)

Final

Click to download full resolution via product page

Caption: Workflow for Physicochemical Validation of GNE-5729.

Mass Spectrometry (MS): Dissolve a small sample in a suitable solvent (e.g.,

acetonitrile/water). Analyze using electrospray ionization mass spectrometry (ESI-MS). The
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primary objective is to confirm the presence of the parent ion corresponding to the molecular

weight of GNE-5729 (m/z ≈ 428.2 for [M+H]⁺).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated

solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. The resulting chemical

shifts, coupling constants, and integration values must be consistent with the known

structure of GNE-5729. This provides unambiguous structural confirmation.

High-Performance Liquid Chromatography (HPLC): Prepare a stock solution of known

concentration. Analyze using a reverse-phase C18 column with an appropriate mobile phase

gradient (e.g., water/acetonitrile with 0.1% formic acid). Purity is determined by integrating

the area of the product peak relative to all other peaks detected by a UV detector (e.g., at

254 nm). A purity level of ≥98% is typically required for in vitro and in vivo studies.

Protocol 2: In Vitro Functional Assessment
This workflow describes a standard method to validate the biological activity of GNE-5729 as a

GluN2A PAM using a cell-based calcium influx assay.
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HEK293 cells expressing
GluN1/GluN2A receptors

Load cells with a
calcium-sensitive dye

(e.g., Fluo-4 AM)

Wash to remove
extracellular dye

Pre-incubate with varying
concentrations of GNE-5729

Stimulate with co-agonists
(Glutamate + Glycine)

Measure fluorescence change
(proportional to Ca²⁺ influx)

using a plate reader

Plot dose-response curve
and calculate EC₅₀

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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